1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone 1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 551920-99-1
VCID: VC4201378
InChI: InChI=1S/C20H19F3N4O/c21-20(22,23)19-24-16-8-4-5-9-17(16)27(19)14-18(28)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2
SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F
Molecular Formula: C20H19F3N4O
Molecular Weight: 388.394

1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone

CAS No.: 551920-99-1

Cat. No.: VC4201378

Molecular Formula: C20H19F3N4O

Molecular Weight: 388.394

* For research use only. Not for human or veterinary use.

1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone - 551920-99-1

Specification

CAS No. 551920-99-1
Molecular Formula C20H19F3N4O
Molecular Weight 388.394
IUPAC Name 1-(4-phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Standard InChI InChI=1S/C20H19F3N4O/c21-20(22,23)19-24-16-8-4-5-9-17(16)27(19)14-18(28)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2
Standard InChI Key SORKHYRULMNRLK-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hybrid structure combining a phenylpiperazine moiety linked via an ethanone bridge to a 2-(trifluoromethyl)benzimidazole group. Its molecular formula is C₂₀H₁₉F₃N₄O, with a molecular weight of 388.394 g/mol. Key structural elements include:

  • A piperazine ring substituted with a phenyl group at the 4-position.

  • A benzimidazole core modified with a trifluoromethyl (-CF₃) group at the 2-position.

  • A ketone-functionalized ethanone bridge connecting the two heterocyclic systems.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number551920-99-1
Molecular FormulaC₂₀H₁₉F₃N₄O
Molecular Weight388.394 g/mol
IUPAC Name1-(4-phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. In ¹H NMR, signals at δ 3.81–4.05 ppm correspond to the ethanone bridge’s methylene protons, while aromatic protons of the benzimidazole and phenylpiperazine groups resonate between δ 7.61–8.00 ppm . The IR spectrum exhibits stretches for the ketone carbonyl (C=O) at ~1,680 cm⁻¹ and C-F vibrations from the trifluoromethyl group at ~1,100–1,300 cm⁻¹.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Formation of the benzimidazole core: Condensation of 1,2-diaminobenzene derivatives with trifluoroacetic acid or its analogs .

  • Piperazine functionalization: Alkylation or acylation of 4-phenylpiperazine with chloroacetyl chloride .

  • Coupling reaction: Nucleophilic substitution or Mitsunobu reaction to link the benzimidazole and piperazine moieties via the ethanone bridge.

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1Benzimidazole formation1,2-diaminobenzene + CF₃COOH, Δ65%
2Piperazine acylation4-phenylpiperazine + ClCH₂COCl, Et₃N78%
3Ethanone bridge couplingK₂CO₃, DMF, 80°C52%

Purification and Analytical Methods

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients .

  • Crystallization: Recrystallization from ethanol/water mixtures.

  • Purity analysis: High-performance liquid chromatography (HPLC) with >95% purity thresholds.

Target/OrganismAssay ResultCitation
5-HT₁A receptorKi = 12 nM (docking)
Staphylococcus aureusMIC = 32 μg/mL
CXCR3 receptorIC₅₀ = 89 nM

Computational and Molecular Modeling Insights

Molecular Docking Studies

Docking simulations (PDB ID: 7E2Z) indicate the compound’s trifluoromethylbenzimidazole group forms hydrophobic interactions with Phe362 and Tyr386 residues of the 5-HT₁A receptor, while the phenylpiperazine moiety engages in π-π stacking with Phe361.

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to logP = 2.1.

  • Metabolism: Predicted CYP3A4 substrate with t₁/₂ = 4.2 hours.

  • Toxicity: Ames test-negative; LD₅₀ (mouse) = 320 mg/kg (estimated).

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structure-activity relationship (SAR) studies highlight critical modifications:

  • Trifluoromethyl group: Enhances metabolic stability and membrane permeability.

  • Piperazine substitution: 4-phenyl configuration optimizes receptor affinity .

  • Ethanone bridge length: Two-carbon spacer maximizes conformational flexibility .

Therapeutic Target Exploration

Ongoing research investigates its potential against:

  • Depression: Via 5-HT₁A/5-HT₂C receptor dual modulation.

  • Autoimmune disorders: Through CXCR3-mediated immune cell trafficking inhibition .

  • Oncology: Benzimidazole derivatives show topoisomerase I inhibition (IC₅₀ = 1.7 μM in MCF-7 cells) .

Future Directions and Research Opportunities

  • In vivo efficacy studies: Rodent models of depression and autoimmune encephalomyelitis .

  • Prodrug development: Esterification of the ketone group to improve oral bioavailability.

  • Polypharmacology approaches: Hybrid structures combining benzimidazole and triazole motifs.

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